

Fmoc-Gly-Pro-OH chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-Gly-Pro-OH*

Cat. No.: *B557579*

[Get Quote](#)

An In-depth Technical Guide to **Fmoc-Gly-Pro-OH** for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Pro-OH is a pivotal dipeptide building block in modern peptide chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique structural features, combining the flexibility of a glycine residue with the conformational rigidity of proline, make it a valuable component in the design and synthesis of peptides with specific secondary structures. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is key to its utility in SPPS, allowing for a robust and versatile strategy for the stepwise elongation of peptide chains. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental applications of **Fmoc-Gly-Pro-OH**.

Chemical Structure and Identification

Fmoc-Gly-Pro-OH, systematically named (2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid, is a dipeptide derivative.^[1] The structure consists of a glycine residue linked to a proline residue via a peptide bond. The N-terminus of the glycine is protected by an Fmoc group.

Table 1: Chemical Identifiers of **Fmoc-Gly-Pro-OH**

Identifier	Value
IUPAC Name	(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid[1]
Molecular Formula	C ₂₂ H ₂₂ N ₂ O ₅ [1]
SMILES	C1C--INVALID-LINK--C(=O)O[1]
InChI Key	HPTFPWMPQFBSHP-IBGZPJAMESA-N[2]
CAS Number	212651-48-4[1]

Physicochemical Properties

The physical and chemical properties of **Fmoc-Gly-Pro-OH** are critical for its handling, storage, and application in synthesis.

Table 2: Physicochemical Properties of **Fmoc-Gly-Pro-OH**

Property	Value
Molecular Weight	394.42 g/mol [2][3]
Appearance	White solid[4]
Melting Point	108 - 124 °C[4]
Purity (by HPLC)	≥ 95%[4]
Optical Rotation	[α] ²⁰ /D = -48 ± 3°, c=1 in 80% Acetone[4]
Solubility	Information not widely available, but generally soluble in organic solvents like DMF and DCM used in SPPS.
Storage Conditions	Store at 0 - 8 °C[4]

Experimental Protocols

Solution-Phase Synthesis of Fmoc-Gly-Pro-OH

This protocol describes a general method for the synthesis of **Fmoc-Gly-Pro-OH** in solution, adapted from standard procedures for Fmoc-dipeptide synthesis.

Materials:

- Fmoc-Gly-OH
- L-Proline methyl ester hydrochloride
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBr)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- Water

Procedure:

- Coupling Reaction:

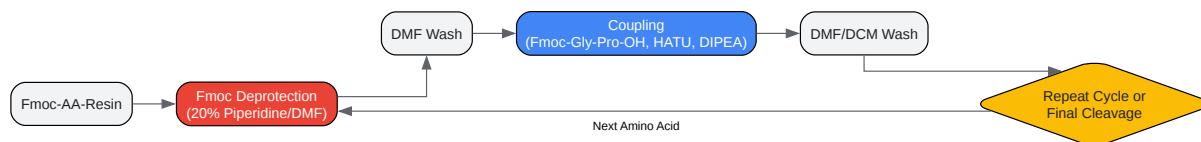
- Dissolve Fmoc-Gly-OH (1.0 eq), L-Proline methyl ester hydrochloride (1.0 eq), and HOBT (1.1 eq) in DCM.
 - Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.
 - Cool the mixture to 0 °C in an ice bath.
 - Add a solution of DCC (1.1 eq) in DCM dropwise.
 - Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Purification of the Methyl Ester:
 - Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
 - Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Gly-Pro-OMe.
 - Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
 - Saponification of the Methyl Ester:
 - Dissolve the purified Fmoc-Gly-Pro-OMe in a mixture of THF and water.
 - Add LiOH (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
 - Acidify the reaction mixture to pH 2-3 with 1 M HCl.
 - Extract the product with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **Fmoc-Gly-Pro-OH**.

- Recrystallization:
 - Dissolve the crude **Fmoc-Gly-Pro-OH** in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexane or toluene).
 - Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.
 - Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

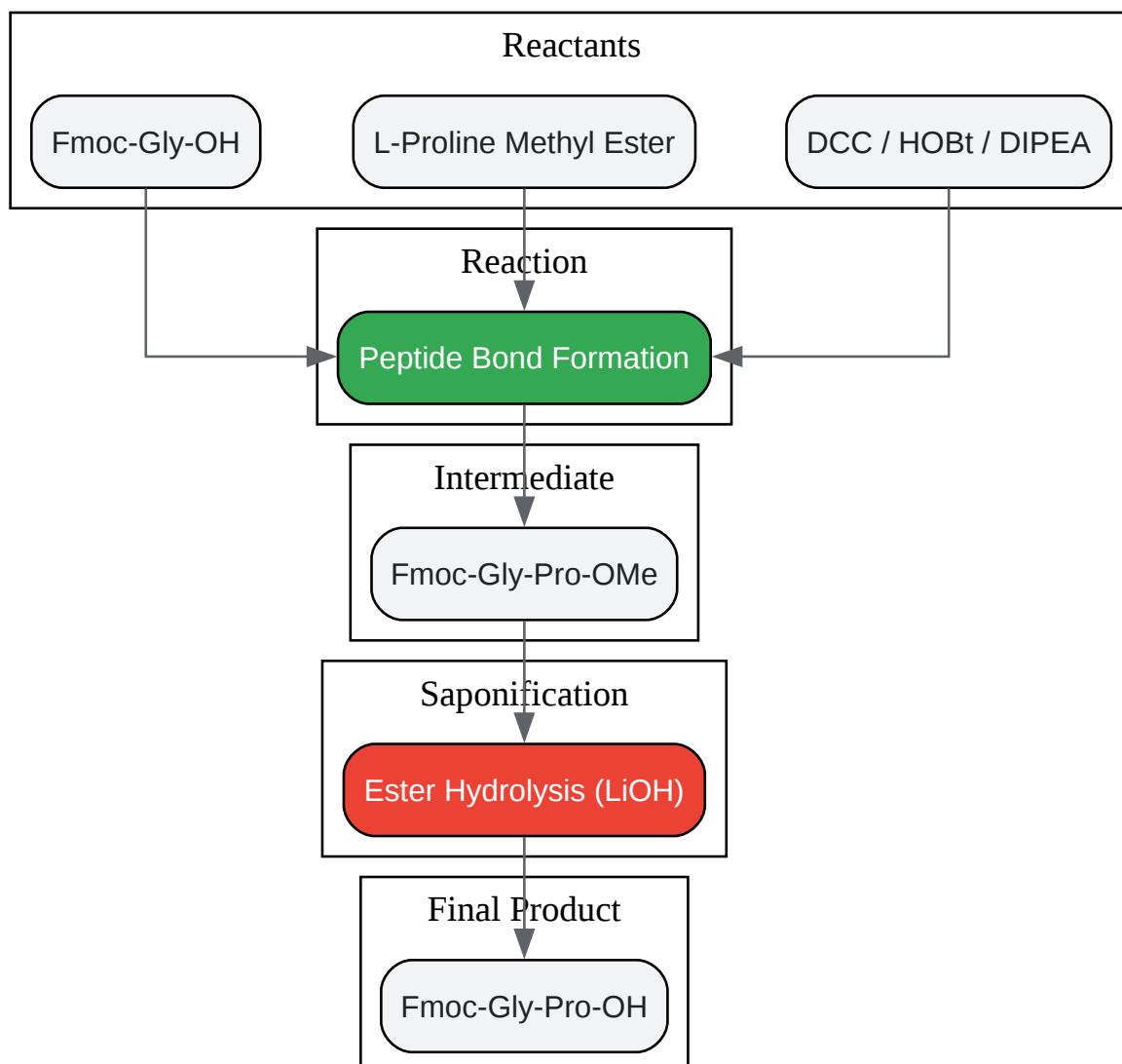
Solid-Phase Peptide Synthesis (SPPS) using **Fmoc-Gly-Pro-OH**

This protocol outlines the general steps for incorporating **Fmoc-Gly-Pro-OH** into a growing peptide chain on a solid support.

Materials:


- Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
- **Fmoc-Gly-Pro-OH**
- Coupling reagent (e.g., HATU, HBTU)
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)
- 20% Piperidine in DMF
- Dichloromethane (DCM)

Procedure:


- Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection:

- Treat the resin with 20% piperidine in DMF for 5-10 minutes.
- Drain the solution and repeat the treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
- Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
- Coupling of **Fmoc-Gly-Pro-OH**:
 - In a separate vial, dissolve **Fmoc-Gly-Pro-OH** (3-5 eq.), a coupling reagent such as HATU (2.9 eq.), and DIPEA (6-10 eq.) in DMF.
 - Pre-activate the mixture for 1-2 minutes.
 - Add the activated dipeptide solution to the deprotected resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature.
 - Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test on a subsequent amino acid or a chloranil test for the secondary amine of proline).
- Washing: After the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
- Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.
- Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS)).

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Solid-Phase Peptide Synthesis using **Fmoc-Gly-Pro-OH**.

[Click to download full resolution via product page](#)

Caption: Logical flow for the solution-phase synthesis of **Fmoc-Gly-Pro-OH**.

Applications in Research and Drug Development

Fmoc-Gly-Pro-OH is a valuable building block in various areas of research and development:

- Peptide Synthesis: It is a fundamental component for introducing Gly-Pro sequences, which are common in bioactive peptides and proteins and often play a role in forming β -turns.
- Drug Development: The incorporation of Gly-Pro motifs can influence the conformational stability and biological activity of peptide-based drug candidates.
- Bioconjugation: This dipeptide can be incorporated into linkers for bioconjugation, connecting peptides to other molecules such as drugs, imaging agents, or solid supports.
- Protein Engineering: Researchers utilize **Fmoc-Gly-Pro-OH** to create synthetic peptides for studying protein-protein interactions, enzyme mechanisms, and protein folding pathways.

Conclusion

Fmoc-Gly-Pro-OH is an indispensable tool for chemists and biochemists engaged in peptide synthesis and the development of peptide-based therapeutics. Its well-defined structure and properties, coupled with established protocols for its use, facilitate the reliable and efficient construction of complex peptide molecules. This guide provides the essential technical information required by researchers to effectively utilize this important dipeptide in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. chempep.com [chempep.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- To cite this document: BenchChem. [Fmoc-Gly-Pro-OH chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557579#fmoc-gly-pro-oh-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com